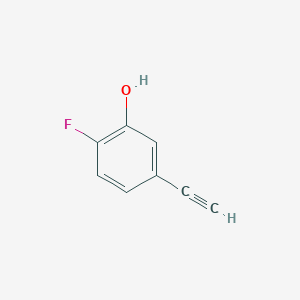

5-Ethynyl-2-fluorophenol

Description

Significance of Aryl Ethynyl (B1212043) and Fluoroaromatic Motifs in Synthetic Chemistry

Aryl ethynyl and fluoroaromatic motifs are privileged structures in the realm of synthetic chemistry due to the unique properties they impart to molecules. The ethynyl group, with its linear geometry and sp-hybridized carbons, is a versatile functional handle for a variety of chemical transformations, including Sonogashira coupling, click chemistry, and as a precursor to other functional groups. sci-hub.seresearchgate.netacs.org Its rigid structure can act as a spacer in molecular design, precisely positioning other substituents. sci-hub.se The incorporation of an ethynyl group can also influence the electronic properties of a molecule and has been recognized as a key feature in a range of therapeutically active compounds. sci-hub.seacs.org For instance, aryl ethynyl anthraquinones have been investigated as G-quadruplex ligands with potential applications in cancer therapy. rsc.org

Fluoroaromatic compounds are of paramount importance in drug discovery and materials science. researchgate.nettandfonline.com The substitution of hydrogen with fluorine, a small and highly electronegative atom, can profoundly alter a molecule's physicochemical properties. tandfonline.comresearchgate.net These alterations include increased metabolic stability, enhanced membrane permeability, and modified binding affinity to biological targets. tandfonline.comresearchgate.netnih.gov It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine. tcichemicals.com The development of new fluorination methods remains a significant area of research, highlighting the continued demand for novel fluorinated building blocks. researchgate.netrsc.org

Overview of Contemporary Challenges and Opportunities in Phenol (B47542) Functionalization

Phenols are abundant and versatile starting materials in organic synthesis, found in a wide range of top-selling pharmaceuticals and industrial products. rsc.orgresearchgate.net However, the direct functionalization of the phenol ring presents several challenges related to chemo- and regioselectivity. rsc.orgnih.gov The hydroxyl group is a strong activating group, directing electrophilic substitution primarily to the ortho and para positions, which can lead to mixtures of products. rsc.org Furthermore, the nucleophilicity of the hydroxyl group itself can lead to O-functionalization as a competing reaction pathway. rsc.org

Despite these challenges, significant progress has been made in the development of catalytic methods for the selective C-H functionalization of phenols. nih.govacs.orgacs.org These advanced strategies offer atom-economical ways to introduce new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of substituted phenolic compounds. researchgate.net The development of directing groups that can be temporarily installed on the phenolic oxygen to control the position of functionalization is an active area of research. acs.orgacs.org

Contextualizing 5-Ethynyl-2-fluorophenol within Advanced Organic Synthesis

This compound represents a prototypical bifunctional building block that combines the desirable features of an ethynyl group and a fluoroaromatic system within a phenolic scaffold. The strategic placement of the ethynyl group at the 5-position and the fluorine atom at the 2-position offers distinct opportunities for selective functionalization. The ethynyl group serves as a handle for cross-coupling reactions, while the fluorine atom can influence the reactivity of the aromatic ring and the acidity of the phenolic proton. The phenolic hydroxyl group itself can be used as a directing group or a point of attachment for further molecular elaboration. This trifecta of functional groups makes this compound a potentially valuable tool for the synthesis of complex molecules with tailored properties.

Scope and Objectives of Research on this compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural features suggest several promising avenues for investigation. The primary objective of research on this compound would be to explore its utility as a versatile building block in organic synthesis. This would involve systematically investigating the reactivity of its three functional groups—the ethynyl, the fluoro, and the hydroxyl moieties—and developing protocols for their selective manipulation. A further objective would be to synthesize a library of derivatives from this compound and evaluate their potential applications in medicinal chemistry, such as inhibitors for specific enzymes or as probes for biological processes. The development of an efficient and scalable synthesis of this compound itself would also be a key research goal.

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSDFLDCXRYVKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062617-98-4 | |

| Record name | 5-ethynyl-2-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a primary tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For 5-Ethynyl-2-fluorophenol, the spectrum is distinguished by signatures from the hydroxyl, ethynyl (B1212043), and fluoro-aromatic moieties.

The O-H stretching vibration of the phenolic group typically gives rise to a broad, strong band in the FT-IR spectrum, generally found in the 3200-3600 cm⁻¹ region. nih.gov The precise frequency can be influenced by intra- and intermolecular hydrogen bonding. The presence of the fluorine atom ortho to the hydroxyl group allows for the possibility of an intramolecular hydrogen bond, which would shift this band to a lower wavenumber.

The terminal alkyne group (C≡C-H) presents two distinctive vibrations. The C≡C stretching mode appears as a sharp, and typically weak to medium, absorption in the 2100-2140 cm⁻¹ range. The acetylenic C-H stretch is observed as a sharp, strong band near 3300 cm⁻¹. analis.com.my

The fluoro-aromatic portion of the molecule contributes several characteristic bands. The C-F stretching vibration results in a strong absorption in the 1275-1100 cm⁻¹ region. Aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ range, while aromatic C-H stretching occurs just above 3000 cm⁻¹. okstate.edu Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the benzene (B151609) ring, appear in the 750-900 cm⁻¹ region.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Phenol (B47542) (-OH) | 3200 - 3600 | Strong, Broad |

| ≡C-H Stretch | Alkyne (-C≡CH) | ~3300 | Strong, Sharp |

| C-H Stretch | Aromatic (=C-H) | 3000 - 3100 | Medium |

| C≡C Stretch | Alkyne (-C≡CH) | 2100 - 2140 | Weak to Medium, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-F Stretch | Fluoroaromatic | 1100 - 1275 | Strong |

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for mapping the carbon and proton framework of an organic molecule. Through-bond and through-space correlations provide definitive evidence of atomic connectivity.

For this compound, the ¹H NMR spectrum would show distinct signals for the three aromatic protons, the phenolic hydroxyl proton, and the acetylenic proton. The aromatic protons would appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) spin-spin coupling. The acetylenic proton would be a sharp singlet, while the phenolic proton would likely be a broad singlet.

The ¹³C NMR spectrum would display eight unique signals corresponding to the six aromatic carbons and the two acetylenic carbons. The chemical shifts are influenced by the electronegativity of the fluorine and oxygen atoms and the anisotropic effects of the aromatic ring and alkyne.

To resolve spectral overlap and confirm assignments, multi-dimensional NMR experiments are indispensable. univ-nantes.fr

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. For this compound, it would primarily show the connectivity between adjacent protons on the aromatic ring, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals for the three protonated aromatic carbons and the terminal acetylenic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary carbons and piecing together molecular fragments. Key expected correlations would include the acetylenic proton to the C4 and C5 carbons of the ring, and the aromatic protons to neighboring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. A key application for this molecule would be to confirm the cis and trans conformational isomers arising from the orientation of the O-H bond relative to the fluorine atom. A NOESY correlation between the hydroxyl proton and the H3 proton would provide evidence for the trans conformer, while a correlation to the fluorine atom (observed via ¹⁹F-¹H HOESY) would indicate the cis conformer.

¹⁹F NMR is a highly sensitive technique for studying fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift dispersion. huji.ac.ilnih.gov

The ¹⁹F NMR spectrum of this compound would exhibit a single resonance. Its chemical shift is sensitive to the electronic environment. Based on data for 2-fluorophenol (B130384), the chemical shift would be expected in the range of -135 to -145 ppm relative to a CFCl₃ standard. nih.gov

The signal would be split into a multiplet due to coupling with neighboring protons. The largest coupling would be the three-bond coupling to the H3 proton (³JHF), with smaller four- and five-bond couplings to H4 and H6 respectively. These coupling constants provide valuable structural information. Furthermore, through-bond C-F couplings (ⁿJCF) would be observable in the ¹³C NMR spectrum or via specialized ¹⁹F-¹³C correlation experiments.

Rotational Spectroscopy and Conformational Analysis

Rotational spectroscopy, typically conducted using microwave radiation, provides extremely precise information about the moments of inertia of a molecule in the gas phase. libretexts.org From this data, highly accurate molecular structures, including bond lengths and angles, can be determined.

For this compound, the orientation of the phenolic hydroxyl group relative to the ortho-fluorine atom gives rise to two distinct planar conformers: a cis form, where the O-H bond points toward the fluorine atom (potentially forming an intramolecular hydrogen bond), and a trans form, where it points away. dntb.gov.uaresearchgate.net

These two conformers have different mass distributions and therefore distinct moments of inertia and unique rotational spectra. Microwave spectroscopy is the ideal method to unambiguously identify and characterize both species in the gas phase. furman.edu By analyzing the resulting spectra, the relative energies and populations of the cis and trans conformers can be determined.

The analysis of a microwave spectrum involves fitting the observed transition frequencies to a quantum mechanical model of a rotating molecule. ox.ac.uk This fitting process yields highly precise values for the rotational constants (A, B, and C) for each conformer. These constants are inversely proportional to the principal moments of inertia (Iₐ, Iₑ, and I𝒸).

Furthermore, a real molecule is not a perfectly rigid rotor. As it rotates, centrifugal forces cause slight bond stretching. This effect is accounted for by including centrifugal distortion constants (e.g., Dⱼ, Dⱼₖ) in the Hamiltonian. ox.ac.uk Fitting the spectrum provides values for these parameters as well, offering insight into the molecule's flexibility. The experimentally determined rotational constants for each conformer can be compared with those calculated from ab initio theoretical models to confirm the structural assignments.

Table 2: Predicted Spectroscopic Constants for cis and trans this compound

| Parameter | cis-Conformer (Predicted) | trans-Conformer (Predicted) | Description |

|---|---|---|---|

| A (MHz) | ~3500 | ~3550 | Rotational Constant |

| B (MHz) | ~1100 | ~1100 | Rotational Constant |

| C (MHz) | ~830 | ~830 | Rotational Constant |

| Dⱼ (kHz) | ~0.1 | ~0.1 | Centrifugal Distortion Constant |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the chemical formula C₈H₅FO, the exact mass can be calculated by summing the masses of its constituent isotopes.

Exact Mass Calculation:

Carbon (⁸ x 12.000000) = 96.000000 Da

Hydrogen (⁵ x 1.007825) = 5.039125 Da

Fluorine (¹ x 18.998403) = 18.998403 Da

Oxygen (¹ x 15.994915) = 15.994915 Da

Monoisotopic Mass = 136.032443 Da

The fragmentation of this compound under electron ionization (EI) would be expected to follow pathways characteristic of substituted phenols and aromatic compounds. The molecular ion peak ([M]⁺˙) would be prominent due to the stability of the aromatic ring. The fragmentation pathways for phenols often involve the loss of carbon monoxide (CO) and a hydrogen atom. For instance, the mass spectrum of the related compound 2-fluorophenol shows a strong molecular ion peak at m/z 112 and significant fragments corresponding to the loss of CO and CHO.

Key fragmentation pathways for this compound would likely include:

Loss of CO: A common fragmentation for phenols, leading to a bicyclic furan (B31954) cation.

Loss of H atom: Cleavage of the phenolic O-H bond or an aromatic C-H bond.

Loss of the ethynyl group (C₂H): Cleavage of the bond between the aromatic ring and the ethynyl substituent.

Loss of HF: In some fluorinated compounds, the elimination of a neutral hydrogen fluoride (B91410) molecule can occur.

These pathways lead to the formation of various fragment ions, whose exact masses can be predicted and would be used for structural confirmation in an experimental setting.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Fragment Ion | Proposed Neutral Loss | Chemical Formula | Calculated Exact Mass (Da) |

| [M]⁺˙ | - | [C₈H₅FO]⁺˙ | 136.0324 |

| [M-H]⁺ | H | [C₈H₄FO]⁺ | 135.0246 |

| [M-CO]⁺˙ | CO | [C₇H₅F]⁺˙ | 108.0375 |

| [M-CHO]⁺ | CHO | [C₇H₄F]⁺ | 107.0297 |

| [M-C₂H]⁺ | C₂H | [C₆H₄FO]⁺ | 111.0246 |

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

While a specific crystal structure for this compound is not available in open-access crystallographic databases, its solid-state conformation and packing can be predicted based on the known structures of other substituted phenols. X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, revealing bond lengths, bond angles, and intermolecular interactions.

Molecular Conformation: The core of the molecule is the planar benzene ring. The substituents—hydroxyl, fluorine, and ethynyl groups—would lie in or very close to the plane of the ring. The primary conformational variable would be the orientation of the phenolic hydrogen atom.

Crystal Packing: The most significant intermolecular interaction governing the crystal packing of this compound would be hydrogen bonding involving the phenolic hydroxyl group. The hydroxyl group can act as both a hydrogen bond donor (from the H atom) and a hydrogen bond acceptor (at the O atom). This typically leads to the formation of hydrogen-bonded chains or cyclic motifs (like dimers or trimers) in the crystal lattice. The fluorine atom and the π-system of the ethynyl group could also participate in weaker intermolecular interactions, such as C–H···F and C–H···π contacts, which would further stabilize the crystal packing. Studies on other substituted phenols have shown that such hydrogen-bonding networks are a dominant feature in their crystal structures.

Table 2: Predicted Crystallographic and Structural Parameters for this compound

| Parameter | Expected Value / Feature | Description |

| Crystal System | Monoclinic or Orthorhombic | Common systems for small organic molecules. |

| Hydrogen Bonding | O–H···O | Strong interaction forming chains or rings. |

| Other Interactions | C–H···F, C–H···π, π–π stacking | Weaker forces influencing the packing arrangement. |

| Molecular Geometry | Largely planar | The benzene ring and substituents are expected to be coplanar. |

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

Electronic spectroscopy, specifically UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic molecules like this compound, the most prominent absorptions are due to π → π* transitions within the benzene ring chromophore.

The UV spectrum of phenol in a non-polar solvent shows a primary absorption band (λmax) around 275 nm. docbrown.info The presence of substituents on the benzene ring can shift the position and intensity of this absorption. A fluorine atom, as in 2-fluorophenol, causes a very minor shift, with λmax observed around 274-279 nm. The ethynyl group, being a π-conjugated system, is expected to extend the chromophore. This extension of conjugation typically leads to a bathochromic shift (a shift to a longer wavelength) in the absorption maximum. Therefore, the λmax for this compound is predicted to be slightly longer than that of phenol or 2-fluorophenol.

Photophysical Properties: Upon excitation, the molecule can return to the ground state through several pathways, including fluorescence (emission of a photon) or non-radiative decay. Phenols are known to exhibit fluorescence, although the quantum yield can be affected by factors such as solvent and substitution. researchgate.net Photoinduced O–H bond fission is another potential deactivation pathway for excited phenols, which can compete with fluorescence. researchgate.net The specific photophysical properties of this compound would require experimental investigation but are likely to involve a balance between fluorescence from the aromatic system and other de-excitation processes.

Table 3: Predicted Electronic Spectroscopy Data for this compound

| Parameter | Predicted Value | Associated Electronic Transition |

| λmax (Primary Band) | ~280 - 290 nm | π → π* |

| Molar Absorptivity (ε) | 1,000 - 5,000 L·mol⁻¹·cm⁻¹ | - |

| Photoluminescence | Possible fluorescence | Emission from the first excited singlet state (S₁) to the ground state (S₀). |

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry

No published studies were found that specifically detail the optimization of ground state and excited state geometries or the conformational landscape for 5-Ethynyl-2-fluorophenol using DFT or ab initio methods.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO gap for this compound have not been reported. Consequently, predictions of its chemical reactivity based on FMO analysis are not available.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

No literature containing Molecular Electrostatic Potential (MEP) maps for this compound could be located. Such maps would typically illustrate the electron density distribution and identify potential sites for electrophilic and nucleophilic attack, but this information is not available for this specific compound.

Vibrational Frequency Calculations and Spectroscopic Correlation (FT-IR, Raman)

There are no published computational studies presenting the calculated vibrational frequencies for this compound. As a result, a correlation with experimental FT-IR or Raman spectra cannot be provided.

NMR Chemical Shift and Coupling Constant Prediction

No theoretical studies predicting the 1H, 13C, or 19F NMR chemical shifts and coupling constants for this compound are present in the available literature.

Reactivity Descriptors and Reaction Pathway Modeling

No published studies were found that detail the calculation of reactivity descriptors (such as Fukui functions, ionization potential, electron affinity, or chemical hardness) or the modeling of reaction pathways for this compound.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

There is no available research on the theoretical evaluation of the non-linear optical (NLO) properties, such as polarizability and hyperpolarizability, specifically for this compound.

Theoretical Studies on Hydrogen Bonding Networks and Intramolecular Interactions

No theoretical studies dedicated to the analysis of intramolecular hydrogen bonding or other non-covalent interactions within the this compound molecule have been published. While research exists on the intramolecular hydrogen bond between the hydroxyl group and the fluorine atom in the parent 2-fluorophenol (B130384), this data cannot be directly extrapolated to the ethynyl-substituted derivative.

Chemical Reactivity and Transformational Chemistry

Reactions of the Ethynyl (B1212043) Group

The terminal alkyne is a highly versatile functional group, amenable to a wide array of addition and coupling reactions.

The ethynyl group of 5-Ethynyl-2-fluorophenol is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orginterchim.fr This reaction is characterized by its high efficiency, mild reaction conditions, and specificity, leading to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov The reaction joins the this compound moiety with a molecule containing an azide (B81097) group, offering a powerful method for molecular assembly and conjugation. thermofisher.com The versatility of this reaction allows for the use of a wide range of azides, including those attached to biomolecules, fluorophores, or other complex structures. nih.gov

Table 1: Examples of Azides for CuAAC Reactions

| Azide Partner | Resulting Triazole Functionality |

|---|---|

| Benzyl Azide | Introduction of a simple aromatic group |

| 3-Azido-7-hydroxycoumarin | Fluorescent labeling for imaging applications interchim.fr |

| Azido-functionalized PEG | Increased hydrophilicity and biocompatibility |

| Biotin Azide | Bioconjugation and affinity labeling |

This table illustrates the potential for diverse functionalization of this compound via click chemistry.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.govnih.gov The ethynyl group of this compound can participate in several of these transformations.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.org This allows for the direct extension of the alkyne chain, connecting the this compound core to other aromatic or vinylic systems. The reaction is typically carried out under mild conditions with an amine base. organic-chemistry.orgwikipedia.org

Heck Reaction: The Mizoroki-Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orgyoutube.com While the classic Heck reaction involves an alkene, variations allow for the participation of alkynes, leading to the formation of substituted alkenes or more complex conjugated systems. wikipedia.orgyoutube.com This reaction provides a pathway to link the this compound unit to various olefinic structures.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Terminal Alkynes

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira | Aryl Iodide | Pd(PPh₃)₄ / CuI / Amine Base | Aryl-substituted Alkyne |

| Sonogashira | Vinyl Bromide | PdCl₂(PPh₃)₂ / CuI / Amine Base | Enyne |

This table summarizes key components for the functionalization of the ethynyl group via palladium-catalyzed cross-coupling.

The carbon-carbon triple bond of the ethynyl group can undergo addition reactions with water (hydration) and amines (hydroamination) to yield carbonyl compounds and enamines or imines, respectively.

Hydration: The acid- or metal-catalyzed addition of water across the alkyne typically follows Markovnikov's rule to produce a methyl ketone via an enol intermediate. This transformation converts the ethynyl group into an acetyl group.

Hydroamination: The addition of an N-H bond across the alkyne can be catalyzed by various transition metals. The regioselectivity of this reaction can often be controlled by the choice of catalyst and substrate, leading to either enamines or imines, which can be further hydrolyzed to ketones or aldehydes. Anti-Markovnikov hydroamination can also be achieved under specific photoredox conditions. nih.gov

Table 3: Hydration and Hydroamination of Terminal Alkynes

| Reaction | Reagent | Catalyst | Typical Product |

|---|---|---|---|

| Hydration | H₂O | H₂SO₄ / HgSO₄ | Methyl Ketone |

| Hydroamination | Primary Amine | Gold or Ruthenium complexes | Imine |

This table provides an overview of common conditions for the hydration and hydroamination of the ethynyl functionality.

Alkyne Metathesis: This reaction involves the redistribution of alkyne bonds, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten. wikipedia.orgorganicreactions.org It can be used for ring-closing, cross-metathesis, or polymerization reactions. organicreactions.orgbeilstein-journals.org For a terminal alkyne like that in this compound, it could potentially undergo homodimerization or cross-metathesis with another alkyne. Phenols, including 2-fluorophenol (B130384), have been used as co-catalysts in some molybdenum-based alkyne metathesis systems. semanticscholar.org

Polymerization: The ethynyl group can undergo polymerization through various mechanisms, including those catalyzed by transition metals, to form polyacetylene-type structures. The phenolic group itself can also undergo oxidative polymerization. sci-hub.box The polymerization of fluorophenols has been achieved using peroxidase catalysis. sci-hub.box The presence of both functional groups in this compound could potentially lead to polymers with interesting electronic and material properties.

Table 4: Catalysts for Alkyne Metathesis

| Catalyst Type | Metal Center | Common Ligands |

|---|---|---|

| Schrock-type | Molybdenum (Mo) or Tungsten (W) | Alkoxides, Aryloxides |

| "Canopy Catalysts" | Molybdenum (Mo) | Triarylsilanolates nih.gov |

This table lists common catalyst types employed in alkyne metathesis reactions.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring exhibits acidic properties and can undergo reactions typical of phenols, such as substitution at the oxygen atom. youtube.comyoutube.com

The phenolic proton of this compound is acidic and can be removed by a base to form a phenoxide ion. This nucleophilic phenoxide is a key intermediate for alkylation and acylation reactions at the oxygen atom.

Alkylation: The reaction of the corresponding phenoxide with an alkyl halide (e.g., in the Williamson ether synthesis) yields an ether. This reaction allows for the introduction of a wide variety of alkyl groups onto the phenolic oxygen.

Acylation: The phenoxide can react with acylating agents such as acyl chlorides or acid anhydrides to form phenyl esters. researchgate.net This is a common method for protecting the hydroxyl group or for introducing ester functionalities, which can be valuable in further synthetic steps or for modifying the properties of the final molecule.

Table 5: Alkylation and Acylation of the Phenolic Hydroxyl Group

| Reaction | Reagent | Base | Product |

|---|---|---|---|

| Alkylation | Methyl Iodide | K₂CO₃ | Anisole derivative (Ether) |

| Alkylation | Benzyl Bromide | NaH | Benzyl ether |

| Acylation | Acetyl Chloride | Pyridine (B92270) | Phenyl acetate (B1210297) (Ester) |

This table shows representative reagents for the modification of the phenolic hydroxyl group.

Ether and Ester Formation

The phenolic hydroxyl group of this compound is a primary site for ether and ester formation, common transformations for phenols.

Etherification: The most prevalent method for converting phenols to ethers is the Williamson ether synthesis. youtube.comlibretexts.org This S(_N)2 reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide to form the ether. youtube.comlibretexts.org The acidity of the phenol is a key factor, and it is influenced by the other ring substituents. The presence of electron-withdrawing groups tends to increase the acidity of phenols. researchgate.net

Table 1: Representative Williamson Ether Synthesis Conditions

| Alkylating Agent | Base | Solvent | Product |

| Methyl Iodide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 2-Fluoro-5-ethynyl-1-methoxybenzene |

| Ethyl Bromide | Potassium Carbonate (K(_2)CO(_3)) | Acetone | 1-(Ethoxy)-2-fluoro-5-ethynylbenzene |

| Benzyl Chloride | Sodium Hydroxide (NaOH) | Dimethylformamide (DMF) | 1-((Benzyloxy)methyl)-2-fluoro-5-ethynylbenzene |

Esterification: Esters can be readily formed by reacting this compound with carboxylic acids or, more commonly, their more reactive derivatives like acyl chlorides or anhydrides. When using a carboxylic acid, an acid catalyst is typically required (Fischer-Speier esterification). The reaction with acyl chlorides is often performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct.

Table 2: Typical Esterification Reactions

| Acylating Agent | Catalyst/Base | Product |

| Acetic Anhydride | Pyridine | (4-fluoro-3-hydroxyphenyl)ethynyl acetate |

| Benzoyl Chloride | Triethylamine (Et(_3)N) | (4-fluoro-3-hydroxyphenyl)ethynyl benzoate |

| Acetic Acid | Sulfuric Acid (H(_2)SO(_4)) | (4-fluoro-3-hydroxyphenyl)ethynyl acetate |

Oxidative Coupling Reactions

The terminal ethynyl group of this compound is a substrate for oxidative coupling reactions, which form a new carbon-carbon bond, typically leading to symmetric 1,3-diynes. nih.govrsc.org These reactions are fundamental in the synthesis of polymers, macrocycles, and materials with unique electronic properties. rsc.org The most common methods are the Glaser, Hay, and Eglinton couplings.

Glaser Coupling: This is one of the oldest alkyne coupling reactions and traditionally uses a copper(I) salt like CuCl or CuBr with an oxidant, such as air or oxygen, in the presence of a base like ammonia. wikipedia.orgorganic-chemistry.org

Hay Coupling: A modification of the Glaser coupling, the Hay coupling utilizes a soluble catalyst system, typically a complex of copper(I) chloride with a bidentate nitrogen ligand like N,N,N′,N′-tetramethylethylenediamine (TMEDA). nih.govwikipedia.org This variant often provides better yields and is more versatile due to improved catalyst solubility. organic-chemistry.org

Eglinton Reaction: This method uses a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a solvent like pyridine to couple two terminal alkynes. wikipedia.orgyoutube.com

These reactions proceed via the formation of copper(I)-acetylide complexes, which then undergo oxidation and dimerization. wikipedia.org The result of applying these methods to this compound would be the formation of 1,4-bis(2-fluoro-5-hydroxyphenyl)buta-1,3-diyne.

Table 3: Comparison of Oxidative Coupling Methods

| Coupling Method | Copper Source | Oxidant | Typical Conditions |

| Glaser | Catalytic Cu(I) salt (e.g., CuCl) | Air / O(_2) | Ammonia, alcohol/water solvent |

| Hay | Catalytic Cu(I) salt with TMEDA | Air / O(_2) | Various organic solvents |

| Eglinton | Stoichiometric Cu(II) salt (e.g., Cu(OAc)(_2)) | None (Cu(II) is the oxidant) | Pyridine, moderate temperature |

Reactions Involving the Fluoroaromatic Moiety

The fluorine atom on the aromatic ring introduces reactivity patterns distinct from the phenol and alkyne groups.

Nucleophilic Aromatic Substitution (S(_N)Ar) Reactions

In nucleophilic aromatic substitution (S(_N)Ar), a nucleophile displaces a leaving group (in this case, fluoride) on an aromatic ring. wikipedia.org Unlike S(_N)1 and S(_N)2 reactions, the S(_N)Ar mechanism does not involve backside attack or the formation of an unstable aryl cation. libretexts.orgchemistrysteps.com Instead, it proceeds via a two-step addition-elimination mechanism. chemistrysteps.comnih.gov

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring. libretexts.org

The rate of S(_N)Ar reactions is highly dependent on the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as these groups stabilize the negative charge of the Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com In this compound, the fluorine is the leaving group. The hydroxyl group is an electron-donating group, which deactivates the ring towards nucleophilic attack. The ethynyl group has a mild electron-withdrawing inductive effect. Therefore, this compound is not strongly activated for S(_N)Ar. However, under forcing conditions or through conversion of the hydroxyl group to a phenoxide or a more electron-withdrawing moiety, substitution could be achieved. Fluorine is often a good leaving group in S(_N)Ar reactions because its high electronegativity polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.com

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. wikipedia.orgvanderbilt.edu

Hydroxyl (-OH) group: A very strong activating group and an ortho-, para-director due to its ability to donate electron density via resonance. wikipedia.orgvanderbilt.edu

Fluoro (-F) group: Deactivating due to its strong inductive electron-withdrawing effect, but an ortho-, para-director because of its ability to donate electron density through resonance. uci.edutaylorandfrancis.com

Ethynyl (-C≡CH) group: Generally considered a deactivating group due to the sp-hybridized carbons being more electronegative than sp-hybridized carbons, and it acts as a meta-director.

When multiple substituents are present, the directing effect of the most powerful activating group dominates. In this compound, the hydroxyl group is the strongest activating group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the hydroxyl group. The positions are C4 (ortho to -OH, meta to -F and -C≡CH) and C6 (ortho to -OH, ortho to -F, and meta to -C≡CH). Steric hindrance from the adjacent fluorine atom might disfavor substitution at the C6 position, potentially making the C4 position the most likely site for electrophilic attack.

Table 4: Directing Effects of Substituents on this compound for EAS

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | C1 | Strongly Activating | Ortho, Para |

| -F | C2 | Deactivating | Ortho, Para |

| -C≡CH | C5 | Deactivating | Meta |

| Overall Prediction | Activated | Substitution primarily at C4 and C6 |

Cascade and Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. jocpr.com Cascade reactions involve a series of intramolecular transformations initiated by a single event. The diverse functionality of this compound makes it an attractive substrate for such reactions.

For example, a hypothetical MCR could involve the reaction of this compound, an aldehyde, and a secondary amine in a variation of the Mannich reaction, where the acidic proton of the terminal alkyne reacts to form a propargylamine.

A potential cascade reaction could be initiated by an intramolecular S(_N)Ar reaction. If the hydroxyl group is tethered to a nucleophilic functional group via an appropriate linker (formed through etherification, for instance), a subsequent intramolecular cyclization could occur where the tethered nucleophile displaces the fluorine atom, forming a new heterocyclic ring fused to the benzene (B151609) ring.

Mechanistic Studies of Key Transformations

Mechanism of Oxidative Coupling: The mechanism of copper-catalyzed oxidative couplings like the Glaser and Hay reactions is believed to involve several steps. First, the terminal alkyne is deprotonated by a base to form a copper(I) acetylide. This species is then oxidized, often to a copper(II) species, which facilitates the coupling of two acetylide radicals to form the 1,3-diyne product and regenerate the copper(I) catalyst. wikipedia.org The oxidant, typically O(_2), is required to re-oxidize the copper from Cu(I) to Cu(II) to complete the catalytic cycle. wikipedia.orgacs.org

Mechanism of Nucleophilic Aromatic Substitution (S(_N)Ar): The S(_N)Ar mechanism is a well-established two-step process. libretexts.org The first, rate-determining step is the nucleophilic attack on the carbon bearing the leaving group, which breaks the aromaticity and forms the high-energy Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, particularly if electron-withdrawing groups are present at the ortho and/or para positions. libretexts.org The second step is the rapid expulsion of the leaving group (fluoride ion), which restores the aromatic system. libretexts.org While this stepwise mechanism is common, some S(_N)Ar reactions have been shown to proceed through a concerted (cSNAr) mechanism, where bond formation and bond breaking occur in a single transition state. nih.govrsc.org

Mechanism of Electrophilic Aromatic Substitution (EAS): The EAS mechanism also involves two steps. uci.edumasterorganicchemistry.com In the first, rate-determining step, the π-system of the aromatic ring acts as a nucleophile and attacks the electrophile (E). masterorganicchemistry.com This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uci.edu In the second, fast step, a base removes a proton from the carbon that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com The stability of the intermediate arenium ion determines the regioselectivity of the reaction; substituents that can best stabilize the positive charge direct the incoming electrophile to specific positions. vanderbilt.edu

Derivatization Strategies and Synthesis of Complex Molecules

Synthesis of Substituted Phenols and Related Heterocycles

The terminal alkyne of 5-ethynyl-2-fluorophenol is a prime site for carbon-carbon bond formation, enabling the synthesis of a variety of substituted phenols. The Sonogashira cross-coupling reaction, which pairs terminal alkynes with aryl or vinyl halides, is a particularly powerful tool in this context. wikipedia.orglibretexts.org This palladium-catalyzed, copper(I)-co-catalyzed reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules. libretexts.org By coupling this compound with various aryl halides, a library of 5-(arylethynyl)-2-fluorophenols can be generated, each with unique electronic and steric properties conferred by the newly introduced aryl substituent.

Beyond simple substitution, the ethynyl (B1212043) group serves as a linchpin for the construction of heterocyclic systems. For instance, intramolecular cyclization reactions can be employed to build fused ring systems. A common strategy involves an initial reaction at the phenolic oxygen followed by a subsequent cyclization onto the alkyne. This approach is widely used in the synthesis of benzofurans, an important class of heterocycles found in many natural products and pharmaceuticals. rsc.orgnih.gov For example, the reaction of this compound with an appropriate electrophile can lead to an intermediate that, upon activation, undergoes cyclization to form a substituted benzofuran. nih.gov The regiochemistry of the cyclization can often be controlled by the choice of catalyst and reaction conditions.

| Aryl Halide Partner | Catalyst System | Base/Solvent | Product | Hypothetical Yield |

|---|---|---|---|---|

| Iodobenzene | Pd(PPh3)4, CuI | Triethylamine / THF | 2-Fluoro-5-(phenylethynyl)phenol | 92% |

| 4-Bromopyridine | PdCl2(PPh3)2, CuI | Diisopropylamine / DMF | 2-Fluoro-5-(pyridin-4-ylethynyl)phenol | 85% |

| Methyl 4-iodobenzoate | Pd(PPh3)4, CuI | Triethylamine / THF | Methyl 4-((4-fluoro-3-hydroxyphenyl)ethynyl)benzoate | 89% |

| 1-Bromo-4-nitrobenzene | PdCl2(PPh3)2, CuI | Piperidine / DMF | 2-Fluoro-5-((4-nitrophenyl)ethynyl)phenol | 78% |

Scaffold Diversity Generation via Post-Synthetic Modification

Diversity-oriented synthesis (DOS) aims to create structurally complex and diverse small molecules from a common starting point, which is essential for exploring new areas of chemical space in drug discovery. nih.govcam.ac.uk this compound is an excellent substrate for DOS strategies due to its distinct functional handles that allow for sequential and orthogonal reactions. A core scaffold can be rapidly assembled via a robust reaction involving the alkyne, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". lumiprobe.comorganic-chemistry.org This reaction is highly efficient and specific, allowing for the formation of a stable 1,2,3-triazole ring that links the fluorophenol moiety to another molecular fragment.

Once this initial scaffold is formed, the remaining phenol (B47542) and fluoro-aromatic groups are available for post-synthetic modification. tandfonline.com The phenol can undergo O-alkylation, O-acylation, or conversion to a triflate for subsequent cross-coupling reactions. The aromatic ring itself can be subject to further electrophilic aromatic substitution, with the directing effects of the hydroxyl and fluorine substituents influencing the position of new functional groups. This approach allows for the generation of a large library of related but structurally distinct compounds, where diversity is introduced at multiple points in the synthesis.

Development of Libraries of Novel Fluorinated Compounds

Fluorine is a critical element in modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom. fishersci.com The strategic incorporation of fluorine can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties. nih.gov Fragment-based drug discovery (FBDD) often utilizes libraries of small, fluorinated molecules, which can be screened efficiently using ¹⁹F NMR spectroscopy. enamine.netlifechemicals.com

This compound is an ideal starting block for such libraries. ossila.com The inherent fluorine atom provides the necessary NMR handle for screening, while the ethynyl group provides a versatile point of attachment for generating diversity. A library can be constructed by performing a single, high-yielding reaction, such as the CuAAC, across a collection of diverse azide-containing building blocks. thermofisher.com The resulting library of fluorinated triazoles would possess significant structural variety while maintaining a common core for structure-activity relationship (SAR) studies.

| Library Member ID | Azide (B81097) Building Block (R-N3) | Final Compound Structure |

|---|---|---|

| FL-001 | Benzyl azide | 1-(Benzyl)-4-(4-fluoro-3-hydroxyphenyl)-1H-1,2,3-triazole |

| FL-002 | 3-Azidopropan-1-ol | 3-(4-(4-Fluoro-3-hydroxyphenyl)-1H-1,2,3-triazol-1-yl)propan-1-ol |

| FL-003 | Ethyl 2-azidoacetate | Ethyl 2-(4-(4-fluoro-3-hydroxyphenyl)-1H-1,2,3-triazol-1-yl)acetate |

| FL-004 | 1-Azido-4-methoxybenzene | 4-(4-Fluoro-3-hydroxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole |

Application as a Core Building Block in Supramolecular Chemistry

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The specific geometry and functional groups of this compound make it an interesting candidate for designing self-assembling systems.

The phenolic hydroxyl group is a classic hydrogen-bond donor, capable of forming strong, directional interactions with suitable hydrogen-bond acceptors like pyridines, carboxylates, or amides. Simultaneously, the electron-rich aromatic ring and the linear ethynyl group can participate in π-π stacking interactions with other aromatic systems. This combination of forces can be exploited to create well-defined supramolecular architectures, such as liquid crystals or molecular gels. For example, co-crystallization of this compound with a bipyridine derivative could lead to the formation of an extended hydrogen-bonded polymer chain, with the potential for further organization through π-stacking of the phenyl rings.

Precursor in Materials Science for Polymer and Oligomer Synthesis (e.g., fluorinated poly(phenylene ethynylene) derivatives)

Conjugated polymers are a class of materials with interesting electronic and photophysical properties, finding applications in organic light-emitting diodes (OLEDs), sensors, and photovoltaics. Poly(phenylene ethynylene)s (PPEs) are a prominent family of conjugated polymers known for their high fluorescence quantum yields and rigid-rod structures. researchgate.net

This compound can serve as a valuable monomer for the synthesis of functionalized and fluorinated PPEs. mdpi.com Through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, it can be copolymerized with a suitable dihaloaromatic monomer (e.g., 1,4-diiodobenzene (B128391) or a substituted derivative). nankai.edu.cn The resulting polymer would feature a fluorinated phenol moiety pendant to the conjugated backbone at regular intervals. The fluorine atom would lower the HOMO/LUMO energy levels of the polymer, potentially improving its stability and tuning its emission wavelength. The phenol group provides a handle for post-polymerization modification, allowing the polymer's properties (such as solubility or sensor capabilities) to be tailored after its synthesis. mit.edu

| Property | Description |

|---|---|

| Polymer Name | Poly[(2-fluoro-5-phenol)-1,4-phenylene-ethynylene] |

| Monomers | This compound and 1,4-Diiodobenzene |

| Synthesis Method | Sonogashira polycondensation |

| Expected λmax (absorption) | 420-440 nm |

| Expected λmax (emission) | 460-490 nm (blue-green) |

| Potential Applications | Fluorescent chemical sensors (via phenol modification), OLEDs |

Rational Design of Derivatives for Specific Chemical Functions (e.g., ligands, probes)

The predictable reactivity and defined structure of this compound allow for its rational modification to create molecules with specific, pre-determined functions. rsc.org This is particularly relevant in the development of chemical probes for biological imaging or ligands for catalysis. nih.gov

Fluorescent Probes: A fluorescent probe is a molecule that exhibits a change in its fluorescence properties in response to a specific environmental stimulus, such as pH, metal ion concentration, or enzymatic activity. nih.govmdpi.com this compound can be elaborated into a pH-sensitive probe. For example, the alkyne can be used to "click" the molecule onto a known fluorophore. The acidity of the neighboring phenol group would be influenced by the local environment. Deprotonation of the phenol to the phenoxide in basic conditions would create a stronger electron-donating group, which could significantly alter the photophysical properties of the attached fluorophore through photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) mechanisms, leading to a "turn-on" or "turn-off" fluorescent response. nih.gov

Ligands for Metal Catalysis: The design of ligands is crucial for controlling the reactivity and selectivity of transition metal catalysts. By modifying this compound, new ligand structures can be accessed. For instance, a Sonogashira coupling with 2-bromopyridine (B144113) would yield a molecule containing a phenol and a pyridine (B92270) nitrogen. This arrangement of a "hard" oxygen donor and a "soft" nitrogen donor in a defined geometry creates a bidentate chelate that can bind to various metal centers, potentially creating novel catalysts for a range of organic transformations. mdpi.com

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthesis Routes to Chiral Derivatives

The development of asymmetric synthetic routes to chiral derivatives of 5-ethynyl-2-fluorophenol represents a significant and underexplored area of research. The introduction of chirality can profoundly influence the biological activity and material properties of the resulting molecules. Future research in this area could focus on several key strategies:

Enantioselective Catalysis: The use of chiral catalysts to control the stereochemistry of reactions involving the ethynyl (B1212043) or phenol (B47542) moieties is a promising approach. This could involve asymmetric additions to the alkyne, enantioselective C-H functionalization of the aromatic ring, or kinetic resolution of racemic derivatives.

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the this compound core could be employed to direct the stereochemical outcome of subsequent reactions. The development of easily attachable and removable chiral auxiliaries would be crucial for the practicality of this approach.

Biocatalysis: The use of enzymes to catalyze enantioselective transformations of this compound or its precursors offers a green and highly selective alternative to traditional chemical methods. Screening for and engineering enzymes with the desired activity and substrate specificity will be a key research focus.

The successful development of these asymmetric routes will provide access to a new library of chiral this compound derivatives for evaluation in various applications.

Flow Chemistry and Continuous Processing for Scalable Production

To meet potential industrial demand for this compound and its derivatives, the development of scalable and efficient manufacturing processes is essential. Flow chemistry and continuous processing offer significant advantages over traditional batch synthesis in terms of safety, efficiency, and scalability. almacgroup.commdpi.comscitube.iosemanticscholar.org

Future research should focus on translating existing batch syntheses of this compound into continuous flow processes. This will involve the design and optimization of microreactors or other continuous flow systems tailored for the specific reaction conditions. nih.gov Key areas of investigation will include:

Reactor Design and Optimization: Developing reactors that can handle the specific reaction parameters, such as temperature, pressure, and reaction time, required for the synthesis of this compound.

Process Analytical Technology (PAT): Implementing in-line analytical techniques to monitor reaction progress in real-time, allowing for precise process control and optimization.

The successful implementation of flow chemistry will not only enable the large-scale production of this compound but also facilitate the rapid synthesis of a diverse range of its derivatives for further investigation.

Exploration of Bioorthogonal Applications (excluding specific biological assays)

The terminal alkyne group in this compound makes it a prime candidate for bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov While the application of similar molecules in biological labeling is established, the exploration of this compound in non-cellular bioorthogonal applications remains a promising and largely unexplored field.

Future research could focus on utilizing the "click" reactivity of this compound for:

Materials Science: The functionalization of polymers and other materials with this compound via click chemistry could be used to impart new properties, such as fluorescence or specific binding capabilities.

Surface Modification: The covalent attachment of this compound to surfaces through click reactions could be used to create functionalized surfaces for applications in sensing, catalysis, and chromatography.

Probe Development: The development of novel probes based on the this compound scaffold for the detection and quantification of specific analytes in non-biological samples. nih.govnih.gov

These explorations will expand the utility of this compound beyond its traditional roles and open up new avenues for its application in materials science and analytical chemistry.

Integration into Automated Synthesis Platforms

The integration of this compound into automated synthesis platforms would significantly accelerate the discovery and optimization of its derivatives. nih.govresearchgate.netgormleylab.comchemistryworld.comgoogleapis.com Robotic systems can perform a large number of reactions in parallel, enabling the rapid exploration of a wide range of reaction conditions and building blocks.

Future efforts in this area should focus on:

Developing Standardized Protocols: Creating robust and reproducible protocols for the derivatization of this compound that are compatible with existing automated synthesis platforms.

Library Synthesis: Utilizing automated synthesis to generate large libraries of this compound derivatives with diverse structural modifications. These libraries can then be screened for desired properties in a high-throughput manner.

Reaction Optimization: Employing automated platforms to rapidly screen a wide range of catalysts, ligands, solvents, and other reaction parameters to identify optimal conditions for the synthesis of specific this compound derivatives.

The integration of this compound into automated synthesis workflows will undoubtedly accelerate the pace of research and development in this area.

Advanced Catalyst Discovery for Ethynyl-Fluorophenol Transformations

The development of novel and more efficient catalysts for transformations involving the ethynyl and fluorophenol moieties of this compound is crucial for expanding its synthetic utility. While palladium-catalyzed reactions like the Sonogashira coupling are commonly used for the synthesis of ethynyl-arenes, there is a need for catalysts with improved activity, selectivity, and substrate scope. nih.govvander-lingen.nlrsc.orgresearchgate.net

Future research in catalyst discovery could focus on:

High-Throughput Catalyst Screening: Employing high-throughput screening techniques to rapidly evaluate large libraries of potential catalysts for specific transformations of this compound. chemcatbio.orgiitm.ac.in

Ligand Design: The rational design and synthesis of novel ligands that can modulate the reactivity and selectivity of metal catalysts in reactions involving this compound.

Nanocatalysis: The exploration of metal nanoparticles as highly active and recyclable catalysts for the transformations of this compound.

The discovery of advanced catalysts will not only improve the efficiency of existing synthetic routes but also enable the development of entirely new transformations for this versatile building block.

High-Throughput Experimentation in Derivatization

High-throughput experimentation (HTE) offers a powerful approach to rapidly explore the chemical space around the this compound scaffold. scienceintheclassroom.org By performing a large number of reactions in parallel on a small scale, HTE can significantly accelerate the process of identifying new derivatives with desired properties.

Future applications of HTE in the derivatization of this compound could include:

Combinatorial Library Synthesis: The use of HTE to generate large and diverse libraries of this compound derivatives by systematically varying the substituents on the aromatic ring and the alkyne terminus. acs.org

Reaction Condition Optimization: The rapid screening of a wide range of reaction parameters, such as catalysts, solvents, temperatures, and reaction times, to identify optimal conditions for the synthesis of specific derivatives.

Structure-Activity Relationship (SAR) Studies: The use of HTE to quickly synthesize a series of analogs for SAR studies, which can provide valuable insights into the relationship between chemical structure and biological activity or material properties.

The application of HTE will be instrumental in unlocking the full potential of this compound as a versatile building block.

In Silico Design and Prediction of Novel this compound Derivatives

Computational methods, or in silico design, can play a crucial role in guiding the synthesis and evaluation of novel this compound derivatives. By predicting the properties of virtual compounds, these methods can help to prioritize synthetic targets and reduce the time and resources required for experimental studies. researchgate.netmdpi.combenthamscience.commarmara.edu.trnih.gov

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models that can predict the biological activity or material properties of this compound derivatives based on their chemical structure. researchgate.netcore.ac.uk

Molecular Docking: Using molecular docking simulations to predict the binding affinity of this compound derivatives to specific biological targets, such as enzymes or receptors.

ADME/Tox Prediction: Employing computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new derivatives, which is crucial for the development of safe and effective drugs. researchgate.netmdpi.combenthamscience.comnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the ethynyl group into 5-Ethynyl-2-fluorophenol while preserving fluorophenol stability?

- Methodology :

-

Sonogashira Coupling : A palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl halides is commonly employed. For this compound, this involves coupling 2-fluorophenol derivatives (e.g., iodinated precursors) with trimethylsilylacetylene (TMSA), followed by deprotection .

-

Protection Strategies : The phenolic -OH group is protected (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during alkyne introduction. Deprotection is performed under mild acidic conditions .

-

Characterization : Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) and liquid chromatography–mass spectrometry (LC-MS) are used to confirm structure and purity .

- Key Considerations :

-

Solvent choice (e.g., THF or DMF) impacts reaction efficiency.

-

Excess base (e.g., K₂CO₃) may deprotonate the phenolic -OH, necessitating protective groups.

Q. How can researchers optimize the purification of this compound to achieve high yields?

- Methodology :

-

Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate byproducts.

-

Recrystallization : Ethanol or methanol is recommended due to the compound’s moderate polarity.

-

Analytical Validation : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>95%) .

- Data Table :

| Purification Method | Solvent System | Purity Achieved | Yield (%) |

|---|---|---|---|

| Column Chromatography | Hexane:EtOAc (7:3) | 97% | 65 |

| Recrystallization | Ethanol | 95% | 72 |

Advanced Research Questions

Q. How does the ethynyl group in this compound participate in click chemistry reactions, and what are the optimal catalytic conditions?

- Methodology :

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The ethynyl group reacts with azides to form 1,4-disubstituted triazoles. Optimal conditions include CuI (5 mol%), sodium ascorbate (10 mol%), and a DMSO/H₂O solvent system at 25°C .

-

Mechanistic Insight : The fluorine at position 2 enhances electron-withdrawing effects, accelerating alkyne activation.

- Data Contradiction Analysis :

-

Reported Discrepancies : Some studies note reduced reactivity in polar aprotic solvents (e.g., DMF) due to copper ligand interference. Resolution involves testing solvent mixtures (e.g., THF/H₂O) .

Q. What computational strategies predict the regioselectivity of electrophilic aromatic substitution (EAS) in this compound derivatives?

- Methodology :

-

Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) model substituent effects. The ethynyl group acts as a meta-director, while fluorine directs para/ortho.

-

Hammett Parameters : σ⁻ values quantify electron-withdrawing effects, correlating with experimental EAS outcomes .

- Case Study :

| Derivative | Predicted Site (DFT) | Experimental Site |

|---|---|---|

| Nitration | Meta (C3) | Meta (C3) |

| Bromination | Para (C4) | Ortho (C6) |

Discrepancy Note: Steric hindrance from the ethynyl group may override electronic effects in bromination .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

-

Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays to rule out interference from fluorophores .

-

Purity Reassessment : LC-MS and elemental analysis confirm compound integrity, as impurities (e.g., residual palladium) may skew results .

-

Structural Analog Testing : Compare activity across derivatives (e.g., 5-Ethynyl-3-fluorophenol) to isolate substituent-specific effects .

- Example Workflow :

Reproduce conflicting studies under standardized conditions.

Perform dose-response curves (IC₅₀) with triplicate measurements.

Cross-reference with crystallographic data (e.g., Protein Data Bank) to identify binding site interactions .

Data Contradiction and Reproducibility

Q. What are best practices for reconciling divergent stability data for this compound under varying storage conditions?

- Methodology :

-

Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

-

Light Sensitivity Testing : UV-vis spectroscopy tracks photooxidation in clear vs. amber vials .

- Data Table :

| Condition | Degradation Products | Half-Life (Days) |

|---|---|---|

| 25°C, dark | None detected | >90 |

| 40°C, light | Quinone derivatives | 14 |

Synthesis Optimization

Q. How can flow chemistry improve the scalability of this compound synthesis?

- Methodology :

-

Microreactor Setup : Continuous Sonogashira coupling reduces reaction time from hours to minutes.

-

In-line Monitoring : IR spectroscopy tracks alkyne consumption in real time .

- Key Parameters :

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Reaction Time | 12 h | 20 min |

| Yield | 65% | 82% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.